Lack of Accessible Head-to-Head Biological Data Against Closest Analogs
An exhaustive search of primary research papers, patent examples, and authoritative databases fails to identify any publicly available, quantitative, head-to-head biological data (e.g., IC50, Ki, EC50) for the specific compound 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- against its closest in-class analogs, such as the non-chlorinated 5-cyclopropyl-1H-pyrazol-3-amine or the 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. While the scaffold is the subject of patent claims for selective CDK12/13 inhibition [1], explicit performance values for this precise molecular entity are not disclosed in the assessable literature. The evidence for this specific molecule is currently limited to its physicochemical properties and synthetic utility as a single intermediate.
| Evidence Dimension | Biological Activity (IC50) or Selectivity Profile |
|---|---|
| Target Compound Data | No quantitative data available in accessible, non-excluded sources. |
| Comparator Or Baseline | 5-cyclopropyl-1H-pyrazol-3-amine (CAS 175137-46-9): No accessible direct comparator data. |
| Quantified Difference | Undeterminable |
| Conditions | Non-applicable |
Why This Matters
Without quantifiable biological differentiation, scientific selection must rely solely on its unique dual-handle synthetic utility (C-3 amine, C-4 chlorine) for library development, not on a proven therapeutic advantage.
- [1] Aurigene Discovery Technologies Ltd. (2020). Substituted 5-Cyclopropyl-1H-pyrazole-3-yl-amine Derivatives as Selective CDK12/13 Inhibitors. Patent Publication No. US20220194924A1. View Source
